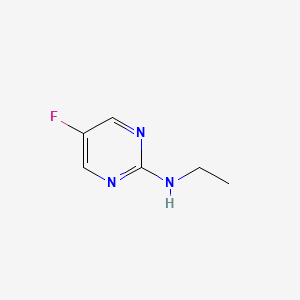

N-Ethyl-5-fluoropyrimidin-2-amine

描述

N-Ethyl-5-fluoropyrimidin-2-amine is a pyrimidine derivative characterized by a fluorine atom at the 5-position of the pyrimidine ring and an ethyl group attached to the amine at the 2-position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

准备方法

Nucleophilic Aromatic Substitution

Halogenated Pyrimidine Precursors

The most direct route to N-ethyl-5-fluoropyrimidin-2-amine involves nucleophilic substitution of a halogen atom (e.g., chlorine) at the 2-position of 5-fluoropyrimidine. Patent WO2010018895A1 outlines a scalable method where 2-chloro-5-fluoropyrimidine reacts with ethylamine in the presence of a strong base such as potassium tert-butoxide (KOtBu). The reaction proceeds in anhydrous tetrahydrofuran (THF) at elevated temperatures (80–110°C), achieving yields of 70–90% .

Mechanistic Insights :

-

The base deprotonates ethylamine, enhancing its nucleophilicity.

-

The electron-withdrawing fluorine at the 5-position activates the pyrimidine ring for substitution at the 2-position via resonance and inductive effects.

-

Solvent choice (THF or toluene) influences reaction kinetics, with polar aprotic solvents favoring SNAr mechanisms .

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | KOtBu | Maximizes deprotonation |

| Temperature | 100°C | Accelerates substitution |

| Solvent | THF | Enhances solubility |

| Reaction Time | 12–18 h | Balances conversion and side reactions |

Biocatalytic Transamination

ω-Transaminase-Mediated Synthesis

Enzymatic methods using ω-transaminases (ω-TAs) offer stereoselective and environmentally friendly alternatives. Meadows et al. demonstrated the use of Vibrio fluvialis ω-TA to synthesize chiral pyrimidine amines. While their focus was on (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, the protocol is adaptable to N-ethyl derivatives by employing ethylamine as the amine donor.

Key Steps :

-

Substrate Selection : 5-Fluoropyrimidin-2-yl ketone reacts with ethylamine in a two-phase system (aqueous/organic).

-

Enzyme Immobilization : Immobilizing V. fluvialis ω-TA on glyoxyl-agarose improves stability and reusability .

-

Process Scaling : A recombinant E. coli whole-cell biocatalyst achieved 66% yield and 97.3% enantiomeric excess (ee) at pilot scale .

Advantages :

-

Avoids harsh conditions (e.g., high temps, strong bases).

Limitations :

Condensation and Cyclization Strategies

Fluoroacetonitrile-Based Condensation

Dietz et al. reported a telescoped synthesis of 5-fluoropyrimidines using fluoroacetonitrile (FAN) and methyl/ethyl formate. While targeting 5-fluorocytosine, this method highlights a versatile pathway for introducing fluorine early in the synthesis.

Procedure :

-

Condensation : FAN reacts with ethyl formate in THF under basic conditions (KOtBu) to form 2-ethoxy-5-fluoropyrimidine.

-

Amination : Subsequent reaction with ethylamine at 70°C yields this compound .

Critical Parameters :

-

Stoichiometric base (1.4 eq KOtBu) ensures complete deprotonation.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–90 | High temp, strong base | Excellent | Moderate (solvent waste) |

| Biocatalytic Transamination | 66 | Mild, aqueous | Good | Low (enzyme reuse) |

| Condensation | 50–75 | Anhydrous, basic | Moderate | High (multi-step) |

Key Findings :

-

Nucleophilic substitution is preferred for industrial-scale production due to high yields and simplicity.

-

Biocatalytic routes excel in sustainability but require upfront investment in enzyme engineering.

-

Condensation methods are less efficient but valuable for accessing fluorinated intermediates .

Process Optimization and Challenges

Solvent and Base Selection

-

KOtBu vs. NaOH : KOtBu outperforms NaOH in nucleophilic substitution by minimizing side reactions (e.g., hydrolysis) .

-

Solvent Systems : Toluene/water biphasic systems in transamination improve product isolation and enzyme stability .

Fluorine Incorporation

Early-stage fluorination (e.g., using FAN ) simplifies downstream steps but requires careful handling of volatile intermediates.

Purification Techniques

化学反应分析

Types of Reactions

N-Ethyl-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like methanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, imines, and enamines, depending on the specific reaction conditions and reagents used .

科学研究应用

N-Ethyl-5-fluoropyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Biological Research: It serves as a tool for studying biochemical pathways and molecular interactions in various biological systems

作用机制

The mechanism of action of N-Ethyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease processes. The fluorine atom in the compound enhances its binding affinity and selectivity towards the target molecules, leading to improved therapeutic efficacy .

相似化合物的比较

The following analysis compares N-Ethyl-5-fluoropyrimidin-2-amine with three structurally related pyrimidine derivatives (Figure 1, Table 1), focusing on substituent effects, conformational stability, and intermolecular interactions.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Molecular Conformation

- In contrast, Compound C () features fluorine at C4 on a phenyl group, which could influence π-stacking interactions with biological targets .

- Amine Substituents : The ethyl group at C2 in the target compound provides moderate lipophilicity compared to methyl (Compound C) or aryl groups (Compounds A and B). Bulky substituents in Compounds A and B (e.g., 4-methoxyphenyl or 4-ethoxyphenyl) increase steric hindrance, affecting dihedral angles (e.g., 12.8° vs. 77.5°) and molecular planarity .

Hydrogen Bonding and Crystal Packing

- Target Compound : While direct crystallographic data are unavailable, analogous pyrimidines (e.g., Compound A) exhibit intramolecular N–H⋯N bonds, which stabilize six-membered rings. Weak C–H⋯O interactions in Compound A form polymeric chains, whereas Compound B utilizes N–H⋯N and π–π stacking to create dimers .

- Ethoxy vs. Methoxy Groups : Replacing methoxy (Compound A) with ethoxy (Compound B) introduces stronger C–H⋯O interactions due to the longer alkyl chain, altering crystal packing from chains (A) to dimers (B) .

生物活性

N-Ethyl-5-fluoropyrimidin-2-amine is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an ethyl group at the nitrogen position and a fluorine atom at the 5-position. Its molecular formula is , with a molecular weight of approximately 140.16 g/mol. The presence of the fluorine atom enhances its biological activity by influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases, particularly cyclin-dependent kinases (CDKs). These kinases are crucial in regulating cell division and proliferation, making them key targets in cancer therapy. The compound's ability to inhibit CDK4 and CDK6 has been documented, highlighting its potential as an anticancer agent.

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Inhibits cyclin-dependent kinases (CDK4, CDK6), impacting cell cycle regulation. |

| Receptor Interactions | Potential interactions with various biological receptors, influencing signaling pathways. |

Anticancer Properties

This compound has shown promise in various studies for its anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines due to their ability to interfere with DNA synthesis and repair mechanisms.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values for these assays indicate potent activity, suggesting that further development could lead to effective therapeutic agents.

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate these findings fully.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of this compound reveal that modifications to the pyrimidine ring can significantly affect its biological activity. For instance, variations in substituents at different positions on the ring can enhance or diminish its potency against specific targets.

Table 2: SAR Insights

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl group at nitrogen; fluorine at C5 | Anticancer; kinase inhibition |

| 5-Fluoropyrimidin-2-amine | Fluorine at position 5 | Base structure for various derivatives |

| 2-Amino-4-chloro-5-fluoropyrimidine | Chlorine at position 4 | Potential antibacterial activity |

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Investigating the detailed molecular mechanisms by which this compound exerts its effects on cellular pathways.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

常见问题

Q. What are the optimal synthetic routes for N-Ethyl-5-fluoropyrimidin-2-amine, and how can intermediates be characterized?

Basic

Synthesis typically involves multi-step reactions starting with pyrimidine core formation. For example, 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid is a common intermediate for substituted pyrimidines . Fluorination at the 5-position can be achieved via halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride). Ethylamine introduction at the 2-position may employ nucleophilic substitution under controlled pH.

Key steps :

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Characterization: NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns, mass spectrometry (ESI-MS) for molecular weight validation, and HPLC for purity (>95%) .

Q. How is the molecular conformation of this compound determined experimentally?

Basic

X-ray crystallography is the gold standard for conformational analysis. For pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituent groups (e.g., ethyl, fluorophenyl) are critical. For example:

- In analogous compounds, dihedral angles between the pyrimidine ring and aryl groups range from 12–28°, influenced by intramolecular hydrogen bonds (N–H⋯N) .

- Fluorine’s electronegativity may induce planarity in adjacent groups (e.g., coplanar C41 in fluorophenyl groups ).

Q. How do substituents like fluorine and ethyl groups influence bioactivity in pyrimidine derivatives?

Advanced

Structure-Activity Relationship (SAR) Insights :

- Fluorine : Enhances metabolic stability and membrane permeability. In analogs, 5-fluoro substitution correlates with antifungal activity (e.g., MIC = 8 µg/mL against C. albicans ).

- Ethyl group : Modulates solubility and steric effects. Ethylamine at position 2 in related compounds improves binding to kinase targets (e.g., IC₅₀ < 1 µM ).

Methodology : - Compare bioassay data (antimicrobial, enzyme inhibition) across derivatives .

- Use molecular docking to assess interactions (e.g., fluorine’s role in hydrogen bonding with target proteins).

Q. How can researchers resolve contradictions in crystallographic data for pyrimidine derivatives?

Advanced

Contradictions may arise from polymorphism or disordered crystal packing. Strategies include:

- Systematic review : Apply Cochrane guidelines to assess study quality (e.g., sample purity, diffraction resolution) .

- Reanalysis : Compare hydrogen-bonding patterns (e.g., absence of N5–H⋯N interactions in some polymorphs ).

- Validation : Cross-reference with computational models (DFT calculations for energy-minimized conformations).

Q. What challenges arise in crystallographic analysis of pyrimidine derivatives, and how are they addressed?

Advanced

Common Challenges :

- Disorder : Ethoxy/methoxy groups in analogs show positional disorder, resolved via PART instructions in refinement .

- Weak interactions : C–H⋯π and C–H⋯O bonds stabilize crystal packing but require high-resolution data (<1.0 Å) for accurate modeling .

Solutions : - Low-temperature (85 K) data collection to reduce thermal motion .

- Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How does polymorphism affect the physicochemical properties of this compound analogs?

Advanced

Polymorphs exhibit distinct solubility and stability profiles. For example:

- Form Ia of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine has a 5.2° dihedral angle vs. Form Ib (6.4°), altering melting points by ~10°C .

Characterization Tools : - Differential Scanning Calorimetry (DSC) to identify thermal transitions.

- PXRD to distinguish crystal phases.

Q. What purification strategies are recommended for this compound?

Basic

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery (>80%) .

- Chromatography : Normal-phase silica with ethyl acetate/hexane gradients (Rf = 0.3–0.5).

- Quality Control : Monitor by TLC (UV254) and confirm purity via ¹⁹F NMR (single peak at δ −120 ppm) .

Q. How can computational methods complement experimental data in studying pyrimidine derivatives?

Advanced

- DFT Calculations : Predict dihedral angles and compare with crystallographic data (e.g., B3LYP/6-31G* level for energy minimization) .

- Molecular Dynamics : Simulate solvent effects on solubility (e.g., logP calculations for ethyl vs. methyl analogs ).

- SAR Modeling : QSAR to correlate substituent electronic parameters (Hammett σ) with bioactivity .

属性

IUPAC Name |

N-ethyl-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGTLALNMXHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693781 | |

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-10-2 | |

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。